Desmethyl amolodipine

Descripción general

Descripción

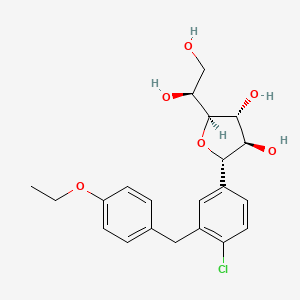

Desmethyl Amlodipine is a chemical compound used in the treatment of hypertension, angina, and other cardiovascular disorders . It is a metabolite of Amlodipine, a calcium channel blocker that works by relaxing the smooth muscles of the blood vessels, thereby reducing the pressure and increasing blood flow .

Synthesis Analysis

Amlodipine, the parent compound of Desmethyl Amlodipine, was first patented in 1982 but approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection .Molecular Structure Analysis

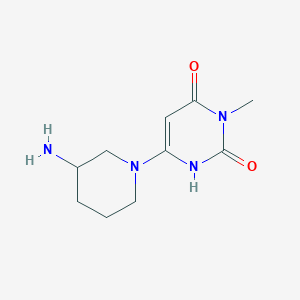

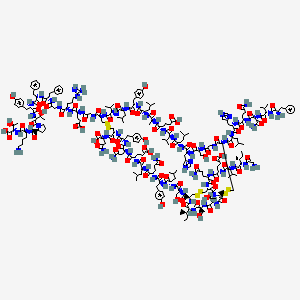

The amlodipine molecule contains a total of 54 bonds. There are 29 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

Amlodipine presents two characteristic steps when heated in air under non-isothermal conditions . The thermal stability of amlodipine is crucial for the formulation setting of a solid dosage form .Physical And Chemical Properties Analysis

Amlodipine is a sparingly soluble orally administered drug and the rate of absorption is often controlled by the rate of dissolution .Aplicaciones Científicas De Investigación

-

Diabetes Treatment

- Amlodipine has been used in the treatment of hypertension in patients with diabetes . It has been found that antihypertensive treatment with Amlodipine improves glycemic control in patients with Type 2 Diabetes Mellitus (T2DM) and may be an appropriate option in people with diabetes and concomitant hypertension to help maintain euglycemia .

-

Kidney Disease Treatment

- Amlodipine has shown potential in the treatment of kidney disease . It has been found to have beneficial effects on renal parameters in patients with essential hypertension . In another study, Amlodipine was found to exert a greater antiproteinuric effect than other calcium channel blockers in hypertensive patients with kidney disease .

-

Heart Failure Treatment

- While calcium channel blockers like Amlodipine are generally avoided in patients with heart failure with reduced ejection fraction (HFrEF) due to their lack of functional or mortality benefit and potential to worsen outcomes , they are still considered a cornerstone of cardiac arrhythmia management .

-

Arrhythmia Treatment

-

Migraine Treatment

-

Raynaud’s Phenomenon Treatment

Safety And Hazards

Direcciones Futuras

Amlodipine has shown significant results in several trials such as clinical, preclinical, and silico trials . It is currently approved to treat high blood pressure and angina, and is considered safe and effective for treating hypertension and angina . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.

Propiedades

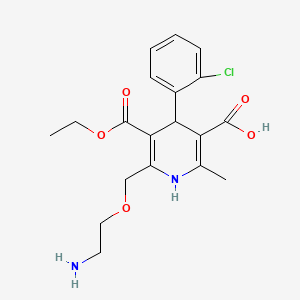

IUPAC Name |

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLXNROVBYURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201114498 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl amolodipine | |

CAS RN |

113994-37-9 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113994-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.